molecular formula C16H15F3N2O3 B2525717 N1-(1-(furan-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide CAS No. 1235650-73-3

N1-(1-(furan-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide

Cat. No.: B2525717
CAS No.: 1235650-73-3
M. Wt: 340.302
InChI Key: AJJNAIOAMGADLQ-UHFFFAOYSA-N
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Description

N1-(1-(furan-2-yl)propan-2-yl)-N2-(3-(trifluoromethyl)phenyl)oxalamide is a useful research compound. Its molecular formula is C16H15F3N2O3 and its molecular weight is 340.302. The purity is usually 95%.
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Scientific Research Applications

Catalytic Activity Enhancement in Coupling Reactions

N,N'-Bis(furan-2-ylmethyl)oxalamide, a derivative structurally related to the requested compound, has been identified as an effective ligand for promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This method facilitates the coupling of a wide range of (hetero)aryl bromides with various (hetero)aryl amines and cyclic secondary amines under relatively low temperatures. High selectivity in monoarylation of piperazine with (hetero)aryl bromides, yielding pharmaceutically important building blocks, is achieved using this ligand (Bhunia, Kumar, & Ma, 2017).

Advanced Synthesis Techniques

The compound's related chemical structures have been utilized in novel synthetic approaches for di- and mono-oxalamides, providing a new formula for anthranilic acid derivatives and oxalamides. This methodology is simple and high yielding, indicating its potential for efficient synthesis in organic chemistry (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).

Detection of Toxic Oxoanions

A terbium-doped yttrium-based metal-organic framework incorporating furan-2,5-dicarboxylic acid and oxalate has shown promise as a phosphor material for the rapid, visible detection of toxic anions in aqueous media. This framework demonstrates highly intense visible green emission upon excitation, utilized for luminescence-based detection with significantly low limits of detection for various toxic anions, highlighting its potential application in environmental monitoring (Singha, Majee, Hui, Mondal, & Mahata, 2019).

Photophysical Property Studies

Research on chalcone derivatives including (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one has revealed the effect of solvent polarity on their absorption and fluorescence characteristics. These studies are critical for understanding intramolecular charge transfer interactions and could inform the development of materials for optical applications (Kumari, Varghese, George, & Sudhakar, 2017).

Properties

IUPAC Name

N'-[1-(furan-2-yl)propan-2-yl]-N-[3-(trifluoromethyl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3/c1-10(8-13-6-3-7-24-13)20-14(22)15(23)21-12-5-2-4-11(9-12)16(17,18)19/h2-7,9-10H,8H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJJNAIOAMGADLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CO1)NC(=O)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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